molecular formula C12H6ClFN2 B7988430 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile

2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile

Cat. No.: B7988430
M. Wt: 232.64 g/mol
InChI Key: BEOZDPFJDMEOJM-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile is an organic compound that belongs to the class of aromatic nitriles It features a chloro group at the 2-position and a fluoro-phenyl group at the 6-position on an isonicotinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile typically involves the reaction of 4-fluoro-benzonitrile with 2-chloro-isonicotinic acid under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base and a solvent like ethanol . The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with various electrophiles.

    Nucleophilic Substitution: Amines, thiols, or other nucleophile-substituted products.

    Oxidation and Reduction: Corresponding oxides, amines, or alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(4-methoxy-phenyl)-isonicotinonitrile: Similar structure but with a methoxy group instead of a fluoro group.

    2-Chloro-6-(4-chloro-phenyl)-isonicotinonitrile: Similar structure but with a chloro group instead of a fluoro group.

    2-Chloro-6-(4-bromo-phenyl)-isonicotinonitrile: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

2-Chloro-6-(4-fluoro-phenyl)-isonicotinonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

2-chloro-6-(4-fluorophenyl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2/c13-12-6-8(7-15)5-11(16-12)9-1-3-10(14)4-2-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOZDPFJDMEOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)C#N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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